1-[3-(Bromomethyl)phenyl]-3-methylurea
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-[3-(bromomethyl)phenyl]-3-methylurea |
InChI |
InChI=1S/C9H11BrN2O/c1-11-9(13)12-8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H2,11,12,13) |
InChI Key |
PIKQPLCMFSXHFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Bromomethyl Phenyl 3 Methylurea and Analogous Structures
Precursor Synthesis and Derivatization Pathways for the Phenylic Core
The construction of the substituted phenyl core is a critical phase in the synthesis of 1-[3-(Bromomethyl)phenyl]-3-methylurea. This involves the strategic introduction of both the bromomethyl and methylurea (B154334) functionalities onto the aromatic ring.
The formation of the bromomethyl group on the aryl scaffold is typically achieved through radical bromination of a methyl-substituted precursor. A common and effective method involves the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), under photochemical or thermal conditions.
For instance, a plausible precursor for the target molecule is 1-(3-methylphenyl)-3-methylurea. The benzylic proton of the methyl group is susceptible to abstraction by a bromine radical generated from NBS, leading to the formation of a stabilized benzyl (B1604629) radical. This radical then reacts with a bromine source to yield the desired bromomethyl derivative.
Table 1: Representative Conditions for Benzylic Bromination
| Precursor | Reagent | Initiator/Conditions | Product |
|---|---|---|---|
| 1-(3-Methylphenyl)-3-methylurea | N-Bromosuccinimide (NBS) | AIBN, CCl₄, reflux | This compound |
| 3-Methyltoluene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide, UV light | 3-(Bromomethyl)toluene |
Control of reaction conditions is crucial to prevent side reactions, such as dibromination or bromination on the aromatic ring itself. The selectivity for benzylic bromination over aromatic bromination is generally high when using NBS under radical conditions.
The methylurea group can be introduced onto the phenyl ring either before or after the bromination step. The most direct method involves the reaction of a corresponding aniline (B41778) derivative with a methyl isocyanate equivalent.
Synthetic Pathway A: Urea (B33335) formation followed by bromination In this approach, 3-methylaniline is treated with methyl isocyanate. The nucleophilic amine group of the aniline attacks the electrophilic carbonyl carbon of the isocyanate, resulting in the formation of 1-(3-methylphenyl)-3-methylurea. This intermediate is then subjected to benzylic bromination as described previously.
Synthetic Pathway B: Bromination followed by urea formation Alternatively, the synthesis can commence with a brominated precursor. For example, 3-methyltoluene can first be brominated to 3-(bromomethyl)toluene. Subsequent nitration at a position ortho or para to the bromomethyl group, followed by reduction of the nitro group, would yield 3-(bromomethyl)aniline (B136996). This amine can then be reacted with methyl isocyanate to furnish the final product, this compound. Another variation involves starting with 3-(bromomethyl)phenyl isocyanate and reacting it with methylamine.
Strategic Coupling and Amidation Approaches in Urea Formation
The creation of the urea linkage is a cornerstone of the synthesis. This is typically achieved through condensation reactions where an amine is coupled with an isocyanate or a phosgene (B1210022) equivalent.
The reaction between an amine and an isocyanate is the most prevalent method for synthesizing unsymmetrical ureas. mdpi.com This reaction is generally high-yielding and proceeds under mild conditions. For the synthesis of the target compound, this would involve reacting 3-(bromomethyl)aniline with methyl isocyanate or 3-(bromomethyl)phenyl isocyanate with methylamine.
Phosgene-free alternatives are often preferred for safety and environmental reasons. Reagents such as triphosgene, carbonyldiimidazole (CDI), or Boc-protected amines activated with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) can be used to generate isocyanates in situ or act as carbamoylating agents. acs.orgorganic-chemistry.org
Table 2: Common Reagents for Urea Synthesis
| Amine Component | Carbonyl Source | Key Features |
|---|---|---|
| Primary/Secondary Amine | Isocyanate | Direct, high yield, mild conditions |
| Primary/Secondary Amine | Triphosgene | In situ isocyanate formation; avoids handling phosgene |
| Primary/Secondary Amine | Carbonyldiimidazole (CDI) | Mild reagent, forms an activated carbamoyl (B1232498) intermediate |
| Boc-Protected Amine | 2-Chloropyridine/Tf₂O | In situ isocyanate generation from a protected amine acs.org |
Multi-component reactions (MCRs) offer an efficient strategy for the rapid synthesis of diverse libraries of analogous structures in a single step. While not the most direct route to the specific target compound, MCRs are powerful tools for creating structural analogs.
The Ugi reaction is a four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. organic-chemistry.orgwikipedia.org By choosing appropriate starting materials, structures with a urea or thiourea-like core can be synthesized. For example, a five-component variation can be employed for the synthesis of complex urea derivatives. tandfonline.com
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Although it does not directly yield a urea, the products can be further modified to create urea-containing analogs. These reactions are highly valued in combinatorial chemistry for their ability to generate molecular complexity from simple starting materials in a convergent manner. wikipedia.org
Regioselective Synthesis and Stereochemical Control
Regioselectivity : The regiochemical outcome of the synthesis, specifically the 1,3- (or meta) substitution pattern on the phenyl ring, is determined by the choice of the starting material. To synthesize this compound, one must begin with a meta-substituted precursor, such as 3-methylaniline or 3-methyltoluene. The directing effects of the substituents on the aromatic ring during any subsequent electrophilic aromatic substitution steps (like nitration in Pathway B) must also be considered to ensure the desired isomeric purity of the intermediates.
Stereochemical Control : The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a factor in its synthesis. However, when synthesizing analogous structures, if a chiral starting material (e.g., a chiral amine or aldehyde in an MCR) is used, or if a chiral center is generated during the reaction, then stereochemical control would become a critical consideration. Diastereomeric or enantiomeric products could be formed, potentially requiring chiral catalysts or resolving agents to achieve the desired stereoisomer.
Advanced Synthetic Techniques and Catalyst Systems in the Preparation of the Compound
Modern organic synthesis increasingly relies on sophisticated methodologies to construct complex molecules with high efficiency and selectivity. For a molecule like this compound, which contains both a urea linkage and a reactive benzylic bromide, advanced techniques are particularly valuable. These methods can facilitate the formation of the core urea structure or the introduction of the functionalized side chain under mild conditions, preserving the integrity of the target compound.
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency. While a direct palladium-catalyzed synthesis of this compound is not extensively documented, several analogous transformations highlight the potential of this approach. Key strategies include palladium-catalyzed carbonylation and C-H activation.
One potential route is the oxidative carbonylation of amines. In this type of reaction, an amine is treated with carbon monoxide in the presence of a palladium catalyst and an oxidant to form a urea. For instance, the direct palladium-catalyzed oxidative carbonylation of primary amines can produce symmetrically disubstituted ureas with high catalytic efficiency. acs.org A related process could hypothetically involve the carbonylation of 3-(bromomethyl)aniline in the presence of methylamine. The catalytic system often consists of a palladium source, such as PdI₂, and various co-catalysts or promoters. acs.org
Another powerful strategy is C-H bond activation , where a palladium catalyst selectively functionalizes a C-H bond, often directed by a nearby functional group. The urea moiety itself can serve as a directing group for Pd(II)-catalyzed C-H activation. acs.org This has been demonstrated in the direct olefination of aryl urea derivatives. acs.org While this specific reaction introduces a carbon-carbon bond, the principle could be adapted for other functionalizations. For example, a precursor like 1-phenyl-3-methylurea could undergo directed C-H functionalization, although introducing a bromomethyl group via this route would be a multi-step process.
N-Arylureas have also been developed as a unique class of sterically undemanding ligands for palladium-catalyzed reactions, such as the heteroannulation of o-bromoanilines and 1,3-dienes. nih.gov This indicates the compatibility of the urea functional group with palladium catalytic cycles and its potential to influence reactivity in the synthesis of complex analogs.
The table below summarizes representative conditions for palladium-catalyzed reactions relevant to the synthesis of urea and carbamate structures.
| Catalyst System | Substrates | Reaction Type | Conditions | Yield (%) | Ref |
| PdI₂ / KI | Primary Amines, CO, Air | Oxidative Carbonylation | 100 °C, 20 atm (CO/Air 4:1) | High | acs.org |
| [PdCl₂(dppf)] / FeCl₃ / LiBr | Aniline, CO | Oxidative Carbonylation | 120 °C, 5.0 MPa | 100% (selectivity for DPU) | mdpi.com |
| Pd(OAc)₂ | Aryl Urea, Butyl Acrylate | C-H Olefination | p-TsOH, AcOH | Moderate to Good | acs.org |
| Pd₂(dba)₃ / Ligand | Aryl Halide, NaOCN, Alcohol | Carbonylative Coupling | Varies with substrate | Good | mit.edu |
DPU: 1,3-diphenylurea; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; dba: Dibenzylideneacetone; p-TsOH: p-Toluenesulfonic acid; AcOH: Acetic acid.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, leading to dramatic reductions in reaction times, increased yields, and often, cleaner reaction profiles. researchgate.netnih.gov This technology is highly applicable to the synthesis of this compound and its analogs.
A highly plausible and efficient route involves a two-step sequence starting from 3-methylaniline.
Urea Formation: The first step would be the synthesis of the urea precursor, 1-(3-methylphenyl)-3-methylurea. Microwave-assisted methods for the synthesis of N-monosubstituted and N,N'-disubstituted ureas are well-established. A common approach involves the reaction of an amine with an isocyanate or a cyanate salt. For example, the reaction between various amines and potassium cyanate in water under microwave irradiation proceeds rapidly to give ureas in high yield and purity. researchgate.net
Benzylic Bromination: The second step would be the selective bromination of the methyl group on the phenyl ring. Microwave-assisted radical bromination of substituted toluenes using N-bromosuccinimide (NBS) is a known transformation. tandfonline.com This method offers a significant improvement over conventional heating, reducing reaction times from hours to minutes. tandfonline.comscilit.com Performing this reaction in an environmentally friendly solvent like diethyl carbonate or even under solvent-free conditions further enhances its "green" credentials. scilit.comresearchgate.net
The table below outlines typical conditions for microwave-assisted reactions applicable to the synthesis of the target compound and its precursors.
| Reaction Type | Reactants | Solvent | Conditions | Time | Yield (%) | Ref |
| Urea Synthesis | Amine, Potassium Cyanate | Water | Microwave Irradiation | < 15 min | High | researchgate.net |
| Benzylic Bromination | N-protected p-toluidine, NBS | Benzene | Microwave Irradiation | < 2 h | > 80% | tandfonline.com |
| Benzylic Bromination | Toluene derivatives, NBS | Diethyl Carbonate | Microwave Irradiation | < 2 h | High | scilit.com |
| Cyclodehydration | N,N'-diacylhydrazines | N/A | Microwave Irradiation | Varies | Good | mdpi.com |
NBS: N-Bromosuccinimide.
The combination of these microwave-assisted steps represents a rapid, efficient, and potentially scalable route to this compound. The high speed of microwave heating is particularly advantageous for reactions involving reactive intermediates or sensitive functional groups, minimizing the formation of byproducts that can occur with prolonged heating.
Chemical Reactivity and Mechanistic Transformations of 1 3 Bromomethyl Phenyl 3 Methylurea
Reactions at the Bromomethyl Functionality
The benzylic bromide in 1-[3-(Bromomethyl)phenyl]-3-methylurea is a key reactive center, susceptible to a variety of transformations due to the stability of the resulting benzylic carbocation or radical intermediates.
Nucleophilic Substitution Reactions (SN1, SN2)
The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles. Depending on the reaction conditions and the nature of the nucleophile, substitution can proceed via either an SN1 or SN2 mechanism.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is favored by strong, sterically unhindered nucleophiles in aprotic solvents. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.
Conversely, the SN1 (Substitution Nucleophilic Unimolecular) mechanism is facilitated by polar, protic solvents and weaker nucleophiles. This pathway proceeds through a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate. The planarity of this carbocation allows for the nucleophile to attack from either face, potentially leading to a racemic mixture if the starting material were enantiomerically pure.
Illustrative nucleophilic substitution reactions at the bromomethyl group are presented in the following table:
| Nucleophile | Reagent | Product | Reaction Type |
| Azide | Sodium Azide (NaN₃) | 1-[3-(Azidomethyl)phenyl]-3-methylurea | SN2 |
| Cyanide | Sodium Cyanide (NaCN) | 1-[3-(Cyanomethyl)phenyl]-3-methylurea | SN2 |
| Hydroxide | Sodium Hydroxide (NaOH) | 1-[3-(Hydroxymethyl)phenyl]-3-methylurea | SN1/SN2 |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-[3-(Methoxymethyl)phenyl]-3-methylurea | SN2 |
Elimination Reactions and Olefin Formation
Under the influence of a strong, sterically hindered base, this compound can undergo an E2 (Elimination Bimolecular) reaction. In this concerted process, the base abstracts a proton from the methyl group while the bromide ion departs, leading to the formation of an olefin. A common base used for this transformation is potassium tert-butoxide. The resulting product would be 1-(3-vinylphenyl)-3-methylurea, although this reaction is less common for benzylic halides unless there are specific structural features promoting it.
Radical Mediated Transformations
The benzylic C-H bonds, and by extension the C-Br bond, are susceptible to homolytic cleavage, initiating radical chain reactions. A key example is radical bromination, which, although this compound is already brominated at the benzylic position, serves to illustrate the stability of the benzylic radical. The mechanism proceeds through three stages: initiation, propagation, and termination. Initiation typically involves the homolytic cleavage of a bromine molecule (Br₂) by UV light or heat to form bromine radicals. In the propagation steps, a bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with another molecule of Br₂ to form the product and a new bromine radical, continuing the chain.
Organometallic Coupling Reactions at the Bromine Center
The bromine atom of the bromomethyl group can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.
Suzuki Coupling: This reaction involves the coupling of the benzylic bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the benzylic position.
Heck Coupling: In a Heck reaction, the benzylic bromide could be coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond and typically results in substitution at one of the vinylic carbons of the alkene.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the benzylic bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base.
Reactivity of the Urea (B33335) Moiety
The urea functional group in this compound possesses two nitrogen atoms with lone pairs of electrons, making them nucleophilic. However, the nucleophilicity is attenuated by the delocalization of these lone pairs into the adjacent carbonyl group. Nevertheless, reactions at the nitrogen atoms are possible under specific conditions.
N-Alkylation and N-Acylation Pathways
N-Alkylation of the urea nitrogens can be achieved using alkyl halides in the presence of a strong base. The base is required to deprotonate one of the N-H protons, generating a more potent nucleophilic urea anion. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, though typically the less sterically hindered nitrogen is more reactive.
N-Acylation can be accomplished by treating the urea with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. Similar to alkylation, the reaction proceeds through the nucleophilic attack of a urea nitrogen on the carbonyl carbon of the acylating agent.
Below is a table summarizing these transformations on a related model compound, 1-phenyl-3-methylurea, to illustrate the general reactivity.
| Reaction Type | Reagent | Product |
| N-Alkylation | Methyl Iodide / Strong Base | 1-Methyl-1-phenyl-3-methylurea or 1-Phenyl-3,3-dimethylurea |
| N-Acylation | Acetyl Chloride / Base | 1-Acetyl-1-phenyl-3-methylurea or 1-Acetyl-3-phenyl-3-methylurea |
Cyclization Reactions involving the Urea Group
The presence of a nucleophilic urea group and an electrophilic benzylic bromide within the same molecule suggests the potential for intramolecular cyclization. In analogous systems, such as N-phenyl-N'-(2-chloroethyl)ureas, intramolecular cyclization has been observed to form cyclic derivatives. nih.gov This type of reaction typically proceeds via an intramolecular nucleophilic substitution, where a nitrogen atom of the urea group attacks the carbon bearing the bromine atom, displacing the bromide ion.
For this compound, two possible cyclization pathways involving the urea nitrogens can be postulated, leading to the formation of five- or six-membered heterocyclic rings. The specific pathway and the feasibility of such a reaction would be highly dependent on factors such as the reaction conditions (e.g., presence of a base to deprotonate the urea nitrogen), solvent polarity, and temperature. However, no experimental studies have been found to confirm or characterize these potential cyclization products for this specific molecule.
Table 1: Postulated Cyclization Products of this compound
| Reactant | Potential Cyclization Product(s) | Reaction Type | Status |
| This compound | 1-Methyl-2,3-dihydro-1H-benzo[d] minia.edu.egmasterorganicchemistry.comdiazepin-2-one or 3-Methyl-3,4-dihydro-1H-benzo[c] minia.edu.egmasterorganicchemistry.comdiazepin-4-one | Intramolecular Nucleophilic Substitution | Hypothetical |
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of phenylureas is a topic of general interest, with studies indicating that their degradation can be influenced by pH and temperature. The hydrolysis of phenylureas can proceed through different mechanisms, potentially involving the formation of a phenylisocyanate intermediate. However, specific kinetic data or degradation pathways for this compound under various hydrolytic conditions have not been reported. The presence of the reactive bromomethyl group could potentially influence the stability of the urea linkage or introduce alternative degradation pathways, but this remains an area for future investigation.
Transformations of the Phenyl Ring System
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The directing effects of the two substituents, the bromomethyl group (-CH2Br) and the methylurea (B154334) group (-NHCONHCH3), would govern the regioselectivity of such reactions.
Given that the two substituents are in a meta relationship, their directing effects would be cooperative, favoring substitution at the positions ortho and para to the methylurea group and ortho to the bromomethyl group.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Directing Groups | Status |
| Br2, FeBr3 | 1-(2-Bromo-5-(bromomethyl)phenyl)-3-methylurea and 1-(4-Bromo-3-(bromomethyl)phenyl)-3-methylurea | -NHCONHCH3 (ortho, para), -CH2Br (ortho, para) | Predicted |
| HNO3, H2SO4 | 1-(5-(Bromomethyl)-2-nitrophenyl)-3-methylurea and 1-(3-(Bromomethyl)-4-nitrophenyl)-3-methylurea | -NHCONHCH3 (ortho, para), -CH2Br (ortho, para) | Predicted |
Despite these predictions based on fundamental principles of electrophilic aromatic substitution, no specific experimental results for such reactions on this compound have been documented in the reviewed literature. minia.edu.egmasterorganicchemistry.comwikipedia.orglumenlearning.comnih.gov
The functional groups on the phenyl ring could potentially undergo various interconversions. For instance, the bromine of the bromomethyl group could be substituted by other nucleophiles to introduce different functionalities. However, without specific literature on this compound, any discussion of such transformations remains speculative.
Supramolecular Chemistry of 1 3 Bromomethyl Phenyl 3 Methylurea and Urea Based Systems
Molecular Recognition and Self-Assembly Processes
Molecular recognition and self-assembly are key processes in supramolecular chemistry, where molecules selectively interact and organize into larger, well-defined structures. The urea (B33335) group is a particularly effective functional group for programming these processes.
The urea functional group contains two N-H groups that act as hydrogen bond donors and a carbonyl group (C=O) that is a strong hydrogen bond acceptor. This dual functionality allows urea derivatives to form robust and directional hydrogen bonds. These interactions are highly specific, leading to the formation of predictable patterns, such as one-dimensional tapes or two-dimensional sheets, in the solid state.
The strength of these hydrogen bonds can be modified by the substituents attached to the urea group. Electron-withdrawing groups can increase the acidity of the N-H protons, leading to stronger hydrogen bonds. nih.gov For instance, aryl-substituted ureas tend to form stronger hydrogen bonds than their alkyl-substituted counterparts. nih.gov The geometry of the hydrogen bonds is also crucial, with bifurcated hydrogen bonds, where two N-H groups of a single urea molecule interact with the same acceptor, being a common motif. nih.gov
Recent research has delved into the cooperative nature of hydrogen bonding in urea-based systems. nih.gov In arrays of squaramides, which share functional similarities with ureas, it has been shown that the formation of intramolecular hydrogen-bonded chains leads to electronic polarization. nih.gov This polarization enhances the strength of subsequent intermolecular hydrogen bonds, demonstrating a positive feedback loop in the self-assembly process. nih.gov
Table 1: Influence of Substituents on Urea Hydrogen Bond Energy
| Substituent (R¹) | Chalcogen (X) | Hydrogen Bond Energy (ΔE in kcal mol⁻¹) |
|---|---|---|
| Cyclohexyl | O | - |
| Phenyl | O | Stronger than cyclohexyl |
| 3-(CF₃)-phenyl | O | - |
| 3,5-(CF₃)₂-phenyl | O | Strongest |
| 3,5-(CF₃)₂-phenyl | S | Weaker than O |
| 3,5-(CF₃)₂-phenyl | Se | Weaker than S |
Data derived from quantum-chemical analyses of formaldehyde-X-urea complexes. The trend shows that more electron-withdrawing substituents and smaller chalcogens (in this specific diaryl case) lead to stronger hydrogen bonds. nih.gov
While the urea group is the primary driver of hydrogen bonding, the bromomethylphenyl moiety in 1-[3-(Bromomethyl)phenyl]-3-methylurea also plays a significant role in guiding the self-assembly process. The phenyl group itself can participate in π-π stacking interactions, another important non-covalent force that helps to organize the molecules in three dimensions.
The bromine atom can engage in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. This type of interaction has been observed in the crystal structure of related compounds, such as 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene, where C-H···Br hydrogen bonds and C-Br···Br halogen bonds are present. nih.gov
Furthermore, the presence of a reactive bromomethyl group opens up possibilities for post-assembly modification. This group can participate in covalent bond formation, allowing for the "locking" of a self-assembled structure or for its attachment to a surface. The conformational flexibility of the bromomethyl group can also influence the packing of the molecules in the crystal lattice.
Formation of Supramolecular Materials
The self-assembly of urea-based molecules can lead to the formation of a variety of supramolecular materials with interesting properties and potential applications.
Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. Supramolecular hydrogels are formed through the self-assembly of small molecules, known as gelators, into long, entangled fibers that trap the solvent. Urea-containing molecules are effective gelators due to their ability to form strong, directional hydrogen bonds, which drive the formation of the fibrous network. researchgate.netresearchgate.net
The process of gelation often involves a nucleation-growth mechanism, where the gelator molecules first form small aggregates (nuclei) that then grow into longer fibers. researchgate.net The properties of the resulting hydrogel, such as its mechanical strength and thermal stability, are dependent on the structure of the gelator and the nature of the intermolecular interactions. The gelation process can be influenced by external stimuli, such as pH or the presence of specific ions, allowing for the design of "smart" materials that respond to their environment. researchgate.net
For example, the urease-urea reaction can be used to control the pH of a solution, triggering the self-assembly of pH-sensitive gelators. researchgate.net This allows for precise control over the gelation process and the properties of the resulting material. researchgate.net
Table 2: Factors Influencing Urea-Based Hydrogelation
| Factor | Influence on Hydrogel Properties |
|---|---|
| Gelator Concentration | Affects gel strength and formation time. |
| Solvent | Can influence the solubility of the gelator and the morphology of the self-assembled fibers. |
| pH | Can trigger gelation in pH-sensitive systems. researchgate.net |
| Temperature | Can affect the solubility of the gelator and the stability of the hydrogen bonds. |
| Additives | Ions or other molecules can interact with the gelator and influence the self-assembly process. |
In addition to hydrogen bonding, the self-assembly of urea-based systems can be directed by coordination to metal centers. oup.comnih.govnih.gov This approach, known as coordination-driven self-assembly, utilizes the well-defined coordination geometries of metal ions to construct discrete, highly ordered supramolecular architectures such as polygons and polyhedra. nih.govnih.gov
For this to occur, the urea-based molecule must incorporate a ligand that can bind to a metal ion. Pyridyl-functionalized ureas are commonly used for this purpose. acs.org The self-assembly process is typically reversible, allowing for the correction of errors and leading to the formation of the most thermodynamically stable structure in high yield. nih.govnih.gov
The urea groups in these metal-organic frameworks can still participate in hydrogen bonding, either with each other or with anions present in the structure. acs.org This interplay between coordination bonds and hydrogen bonds allows for the creation of complex, multifunctional materials. For example, metal-organic frameworks functionalized with urea groups have been shown to be effective anion binders. acs.org
Host-Guest Chemistry and Encapsulation Phenomena
The encapsulation of a guest molecule within a urea-based host can lead to changes in the properties of both the host and the guest. For example, the electronic properties of an encapsulated guest can be altered, as demonstrated by the photodriven electron transfer from a triphenylamine bis-urea macrocycle to an encapsulated guest molecule. rsc.org
The binding of a guest can also induce conformational changes in the host, leading to the formation of new structures. researchgate.netsc.edu In some cases, pyridyl bis-urea macrocycles that are non-porous in their native state can expand to encapsulate guest molecules, demonstrating the dynamic and adaptable nature of these systems. researchgate.netsc.edu This has implications for the development of materials for gas storage and separation.
Mechanistic Biological Activity Research in Vitro
In Vitro Assays for Antimicrobial and Antioxidant Activity Mechanisms
The potential of phenylurea derivatives as therapeutic agents has prompted in vitro investigations into their antimicrobial and antioxidant activities. While specific studies on 1-[3-(Bromomethyl)phenyl]-3-methylurea are not extensively detailed in the available literature, the broader class of phenylurea compounds has been evaluated through various established assays to elucidate their mechanisms of action.
For antimicrobial activity, the efficacy of phenylurea derivatives is often tested against a range of pathogenic microorganisms, including multidrug-resistant Gram-positive and Gram-negative bacteria. nih.gov A common method to determine the minimum inhibitory concentration (MIC) is the broth microdilution method, where various concentrations of the compound are incubated with the bacteria. The MIC is the lowest concentration that inhibits visible growth. For instance, studies on acetylenic-diphenylurea derivatives have demonstrated potent antibacterial profiles, with some compounds showing MIC values as low as 0.5 μg/mL against strains of Staphylococcus aureus (MSSA, MRSA, and VRSA). nih.gov Phenylthiourea derivatives have also shown significant antimicrobial activity against various bacteria and fungi, in some cases exceeding the potency of standard drugs. researchgate.netijcrt.org The antimicrobial screening of these compounds often reveals that substitutions on the phenyl ring play a crucial role in their activity. researchgate.net
The antioxidant potential of phenylurea-related structures is typically assessed using assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are widely used for this purpose. mdpi.comitmedicalteam.pl In the DPPH assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. Studies on various extracts and compounds have shown a dose-dependent inhibitory potential against DPPH. nih.gov For example, some compounds have demonstrated superior antioxidant activities, with free radical quenching activity reaching up to 85% in the ABTS assay at a concentration of 20 μg/mL. researchgate.net
To illustrate the typical findings for this class of compounds, the following table summarizes antimicrobial activity data for some phenylurea derivatives against selected pathogens.
Table 1: Illustrative In Vitro Antimicrobial Activity of Phenylurea Derivatives
| Compound Type | Test Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Acetylenic Diphenylurea Derivative | Methicillin-sensitive S. aureus (MSSA) | 0.5 - 2 | nih.gov |
| Acetylenic Diphenylurea Derivative | Methicillin-resistant S. aureus (MRSA) | 0.5 - 2 | nih.gov |
| Acetylenic Diphenylurea Derivative | Vancomycin-resistant S. aureus (VRSA) | 0.5 - 2 | nih.gov |
| 1,3-Oxazole-based Compound | S. epidermidis 756 | 56.2 | mdpi.com |
| 1,3-Oxazole-based Compound | B. subtilis ATCC 6683 | 56.2 | mdpi.com |
| 1,3-Oxazole-based Compound | E. coli ATCC 25922 | 28.1 | mdpi.com |
Note: The data in this table are for illustrative purposes for the general class of phenylurea derivatives and not for this compound specifically.
Structure-Activity Relationship Studies for Mechanistic Insights in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For phenylurea derivatives, SAR studies have provided valuable insights into the features required for their antimicrobial and other biological activities. humanjournals.comnih.gov These studies typically involve synthesizing a series of analogues with systematic modifications to the parent structure and evaluating their effects on a specific biological target.
The core phenylurea scaffold is a key feature, but the nature and position of substituents on the phenyl ring significantly modulate the activity. researchgate.net For instance, the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can influence the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. researchgate.net SAR studies have revealed that compounds with EWGs, such as halogens, substituted in the para position of the phenyl ring often demonstrate higher antimicrobial activity. researchgate.net This suggests that the electronic distribution across the molecule is a critical determinant of its interaction with microbial targets.
SAR studies on related compounds have highlighted the importance of specific substitutions. For example, in a series of 1,3-disubstituted urea (B33335) analogues, the variation of functional groups was directly linked to the observed biological activity. humanjournals.com Similarly, studies on diphenylurea derivatives have shown that modifications to the phenyl ring can lead to compounds with potent antibacterial activity. nih.gov The relationship between the chemical structure and biological activity is complex, with geometric configuration, pharmacophore features, and electron distribution all playing a role. researchgate.net
The following table summarizes general SAR principles for phenylurea derivatives based on available research.
Table 2: General Structure-Activity Relationship (SAR) Principles for Phenylurea Derivatives
| Structural Feature | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Phenyl Ring Substituents | Addition of Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) | Can enhance antimicrobial activity, particularly at the para position. | researchgate.net |
| Phenyl Ring Substituents | Addition of Electron-Donating Groups (e.g., -CH3, -OCH3, -OH) | Can enhance electronic properties and receptor-binding affinities. | researchgate.net |
| Phenyl Ring Substituents | Position of Substituents (ortho, meta, para) | Influences molecular geometry and interaction with target sites. | researchgate.net |
| Urea Moiety | Substitution on Nitrogen Atoms | Affects conformation and potential for hydrogen bonding. | nih.gov |
These SAR insights are crucial for the rational design of new phenylurea derivatives with improved potency and selectivity.
Advanced Applications in Materials Science Through Chemical Design
Integration of the Compound into Functional Organic Materials
There is no available research demonstrating the integration of 1-[3-(Bromomethyl)phenyl]-3-methylurea into functional organic materials.
Development of Stimuli-Responsive Materials Based on its Structure
No studies were found that focus on the development of stimuli-responsive materials based on the structure of this compound.
Application in Polymeric Systems and Composites
Information regarding the application of this compound in polymeric systems and composites is not present in the available literature.
Role in Sensor Development and Imaging Probe Research
There is no documented research on the role of this compound in sensor development or imaging probe research.
Future Research Directions and Unresolved Challenges
Development of Novel and Efficient Synthetic Routes for Analogues
A primary challenge and opportunity lie in the development of new and efficient synthetic methodologies to create analogues of 1-[3-(Bromomethyl)phenyl]-3-methylurea. The synthesis of substituted ureas is a mature field, yet there is always a need for more efficient, versatile, and environmentally benign processes. Future research could focus on several key areas:
Diversification of the Phenyl Ring: Developing synthetic routes that allow for easy modification of the substitution pattern on the phenyl ring. This would enable the synthesis of a library of compounds to explore structure-activity relationships (SAR).
Modification of the Urea (B33335) Moiety: Creating analogues by replacing the methyl group with other alkyl, aryl, or functionalized groups to modulate properties like solubility, lipophilicity, and biological target affinity.
Alternative Halogenation and Functionalization: Exploring methods to introduce functionalities other than bromomethyl, such as chloromethyl, iodomethyl, or other reactive groups, to tune the compound's reactivity.
Modern synthetic methods could be pivotal in these efforts. For instance, metal-free catalytic systems utilizing CO2 as a C1 building block for the urea moiety represent a promising green alternative to traditional methods. organic-chemistry.org Furthermore, ruthenium-catalyzed reactions that directly synthesize ureas from methanol (B129727) and amines offer a highly atom-economical route, producing only hydrogen as a byproduct. organic-chemistry.org
| Proposed Analogue Class | Synthetic Strategy Example | Potential Advantage |
| Varied Phenyl Substitution | Palladium-catalyzed cross-coupling reactions prior to urea formation. | Fine-tuning of electronic and steric properties. |
| N-Substituent Modification | Reaction of 3-(bromomethyl)phenyl isocyanate with a diverse range of primary and secondary amines. | Modulation of solubility and hydrogen bonding capability. |
| Alternative Benzylic Groups | Nucleophilic substitution on the benzylic bromide to introduce azide, thiol, or phosphonate (B1237965) groups. | Introduction of new chemical reactivity and potential biological interactions. |
Deepening Mechanistic Understanding of its Chemical Reactivity
The presence of a benzylic bromide in this compound makes it a versatile electrophile for a wide range of nucleophilic substitution reactions. However, a detailed mechanistic understanding of its reactivity is likely not fully established. Future research should aim to:
Conduct Kinetic Studies: Perform detailed kinetic analyses of its reactions with various nucleophiles (e.g., amines, thiols, carboxylates) to quantify its reactivity and understand the influence of solvent and temperature.
Computational Modeling: Employ computational chemistry (e.g., Density Functional Theory - DFT) to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This can provide insights into whether reactions proceed via SN1, SN2, or other mechanisms.
Investigate the Influence of the Urea Group: Study how the electron-withdrawing or -donating nature of the 1-methylurea substituent at the meta position influences the reactivity of the bromomethyl group. This includes its effect on the stability of any potential carbocation intermediates.
Understanding these mechanistic details is crucial for controlling reaction outcomes, minimizing byproducts, and designing predictable synthetic applications for the compound.
Expanding the Scope of Supramolecular Architectures and their Functions
Phenylurea derivatives are well-known for their ability to form robust, directional hydrogen bonds, making them excellent building blocks for supramolecular chemistry. The N-H protons and the carbonyl oxygen of the urea group can act as hydrogen bond donors and acceptors, respectively. Future research could explore the use of this compound and its derivatives to construct novel supramolecular assemblies.
Key research avenues include:
Organogel Formation: Investigating the ability of these compounds to act as low molecular weight organogelators, forming fibrous networks that can immobilize solvents.
Crystal Engineering: Studying the single-crystal structures of analogues to understand their packing motifs and hydrogen-bonding networks. This knowledge can be used to design materials with specific properties, such as nonlinear optics or porosity.
Post-Assembly Modification: Utilizing the reactive bromomethyl group for post-synthetic modification of a self-assembled structure. For example, a supramolecular gel could be cross-linked by reacting the benzylic bromide with a difunctional nucleophile, thereby enhancing its mechanical stability.
Identifying New Biological Targets and Elucidating Intricate Mechanistic Pathways in Vitro
Substituted ureas are a privileged scaffold in medicinal chemistry, with derivatives used as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.ai The specific biological activities of this compound are not well-defined. A significant area for future research is the systematic exploration of its biological potential.
A proposed research workflow would involve:
High-Throughput Screening (HTS): Screening the compound and a library of its analogues against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify initial "hits."
Target Validation and Mechanism of Action (MoA) Studies: For any confirmed hits, detailed in vitro studies would be necessary to confirm the biological target and elucidate the mechanism of action. This could involve enzyme inhibition assays, receptor binding studies, and cellular pathway analysis.
Structure-Activity Relationship (SAR) Elucidation: Synthesizing and testing a focused library of analogues (as described in section 8.1) to build a clear understanding of the relationship between the compound's structure and its biological activity. The presence of substituents like trifluoromethyl or methoxy (B1213986) groups on the phenyl rings of urea derivatives is known to influence their biological activity. ontosight.ai
Exploration of Sustainable Synthesis and Green Chemistry Principles
Applying the principles of green chemistry to the synthesis of this compound and its analogues is a critical future direction. pfizer.compharmaceutical-technology.com The goal is to develop processes that are safer, more efficient, and have a lower environmental impact. ispe.orgnih.gov
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Waste Prevention | Develop high-yield, atom-economical reactions. | Reduced generation of chemical waste. |
| Safer Solvents and Auxiliaries | Replace hazardous organic solvents with greener alternatives like water, ethanol, or glycerol. mdpi.com | Improved safety profile and reduced environmental pollution. |
| Design for Energy Efficiency | Utilize catalytic reactions that proceed under mild conditions (room temperature and atmospheric pressure). pharmaceutical-technology.com | Lower energy consumption and reduced carbon footprint. |
| Use of Renewable Feedstocks | Explore synthetic routes that utilize bio-based starting materials. | Reduced reliance on fossil fuels. rsc.org |
| Catalysis | Replace stoichiometric reagents with catalytic alternatives to improve efficiency and reduce waste. pharmaceutical-technology.com | Higher turnover numbers and easier product purification. |
One particularly promising avenue is the development of electrochemical methods for synthesizing urea derivatives, which can be powered by renewable electricity and operate under mild conditions. nih.govacs.org Continuous flow synthesis is another technology that can improve safety, efficiency, and scalability compared to traditional batch processing. ispe.org
Q & A
Q. How can regioselective functionalization of the bromomethyl group be achieved for combinatorial library synthesis?
- Methodological Answer :
- Pd-Catalyzed Cross-Coupling : Use Pd(PPh3)4 (5 mol%) with arylboronic acids (1.2 eq) in THF/H2O (3:1) at 60°C for Suzuki couplings.
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with NaN3 (2 eq) introduces triazole moieties (85–92% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
